molecular formula C7H15BO2 B15125652 Methylboronic acid pinacol ester-d3

Methylboronic acid pinacol ester-d3

Cat. No.: B15125652
M. Wt: 145.02 g/mol
InChI Key: FOQJHZPURACERJ-VPYROQPTSA-N
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Description

Methylboronic acid pinacol ester-d3 is a deuterated derivative of methylboronic acid pinacol ester. This compound is characterized by the substitution of three hydrogen atoms with deuterium atoms, making it useful in various scientific applications, particularly in the field of organic synthesis. The presence of deuterium atoms can provide valuable insights into reaction mechanisms and pathways due to their unique isotopic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methylboronic acid pinacol ester-d3 typically involves the reaction of methylboronic acid with pinacol in the presence of a deuterium source. One common method is the reaction of methylboronic acid with pinacol in the presence of deuterated solvents such as deuterated methanol or deuterated water. The reaction is usually carried out under mild conditions, often at room temperature, to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated solvents and reagents to ensure the consistent incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is typically purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methylboronic acid pinacol ester-d3 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.

    Reduction: Reduction reactions can convert the ester to its corresponding alcohol or alkane.

    Substitution: The ester group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate. The reactions are typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.

    Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride or amines in the presence of a base.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Alcohols or alkanes.

    Substitution: Halides or amines.

Scientific Research Applications

Methylboronic acid pinacol ester-d3 has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as Suzuki-Miyaura coupling.

    Biology: Utilized in the study of enzyme mechanisms and metabolic pathways due to its isotopic labeling.

    Medicine: Employed in the development of deuterated drugs, which can have improved pharmacokinetic properties.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methylboronic acid pinacol ester-d3 involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. The deuterium atoms provide unique isotopic effects that can influence reaction rates and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate the formation of desired products.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid pinacol ester: Similar in structure but with a phenyl group instead of a methyl group.

    Ethylboronic acid pinacol ester: Contains an ethyl group instead of a methyl group.

    Butylboronic acid pinacol ester: Contains a butyl group instead of a methyl group.

Uniqueness

Methylboronic acid pinacol ester-d3 is unique due to the presence of deuterium atoms, which provide valuable isotopic labeling for studying reaction mechanisms and pathways. This isotopic labeling can lead to differences in reaction rates and product distributions compared to non-deuterated analogs.

Properties

Molecular Formula

C7H15BO2

Molecular Weight

145.02 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(trideuteriomethyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C7H15BO2/c1-6(2)7(3,4)10-8(5)9-6/h1-5H3/i5D3

InChI Key

FOQJHZPURACERJ-VPYROQPTSA-N

Isomeric SMILES

[2H]C([2H])([2H])B1OC(C(O1)(C)C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C

Origin of Product

United States

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